molecular formula C19H19ClN2O3S B4755068 isopropyl 4-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]benzoate

isopropyl 4-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]benzoate

Cat. No. B4755068
M. Wt: 390.9 g/mol
InChI Key: SKRVDGVCNGDPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-[({[(4-chlorophenyl)acetyl]amino}carbonothioyl)amino]benzoate is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CACB and is known for its ability to inhibit the activity of certain enzymes. The purpose of

Mechanism of Action

CACB inhibits the activity of HDACs by binding to the active site of the enzyme. HDACs play a role in the regulation of gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. By inhibiting the activity of HDACs, CACB promotes the acetylation of histones, which results in the activation of gene transcription.
Biochemical and Physiological Effects:
CACB has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. CACB has also been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF). In addition, CACB has been shown to promote differentiation in cancer cells by upregulating the expression of differentiation markers.

Advantages and Limitations for Lab Experiments

The advantages of using CACB in lab experiments include its ability to selectively inhibit the activity of HDACs and its potential applications in cancer research and the treatment of neurodegenerative diseases. However, the limitations of using CACB in lab experiments include its cytotoxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of CACB. One direction is to further investigate its potential applications in cancer research and the treatment of neurodegenerative diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of CACB. Additionally, further studies are needed to determine the safety and efficacy of CACB in humans.

Scientific Research Applications

CACB has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties by inducing apoptosis, inhibiting angiogenesis, and promoting differentiation. CACB has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

propan-2-yl 4-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-12(2)25-18(24)14-5-9-16(10-6-14)21-19(26)22-17(23)11-13-3-7-15(20)8-4-13/h3-10,12H,11H2,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRVDGVCNGDPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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